Bis(2-ethylhexyl) phenylpropanedioate
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Overview
Description
Bis(2-ethylhexyl) phenylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2-ethylhexyl groups attached to a phenylpropanedioate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) phenylpropanedioate typically involves the esterification of phenylpropanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phenylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenylpropanedioic acid derivatives.
Reduction: 2-ethylhexanol derivatives.
Substitution: Brominated or nitrated phenylpropanedioate derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) phenylpropanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of materials.
Biology: Investigated for its potential effects on cellular processes and as a model compound in toxicological studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) phenylpropanedioate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and signaling pathways. Key molecular targets include peroxisome proliferator-activated receptors (PPARs) and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another plasticizer with a similar function but different alkyl chain length.
Dioctyl terephthalate (DOTP): A non-phthalate alternative with similar plasticizing properties.
Uniqueness
Bis(2-ethylhexyl) phenylpropanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its phenylpropanedioate moiety provides additional stability and reactivity compared to other similar compounds .
Properties
CAS No. |
67201-36-9 |
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Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-phenylpropanedioate |
InChI |
InChI=1S/C25H40O4/c1-5-9-14-20(7-3)18-28-24(26)23(22-16-12-11-13-17-22)25(27)29-19-21(8-4)15-10-6-2/h11-13,16-17,20-21,23H,5-10,14-15,18-19H2,1-4H3 |
InChI Key |
DZCYKCBCCNGYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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